N-[(1-phenylcyclopentyl)methyl]benzamide
Description
N-[(1-Phenylcyclopentyl)methyl]benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CONH–) linked to a (1-phenylcyclopentyl)methyl substituent. The cyclopentyl ring provides conformational rigidity, while the phenyl group enhances hydrophobic interactions. Synthesis routes for similar benzamides often involve benzamidomethylation reactions using reagents like (benzamidomethyl)triethylammonium chloride or Mannich-type condensations .
Properties
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-18(16-9-3-1-4-10-16)20-15-19(13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAYOPQCQFYPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
N-[(1-phenylcyclopentyl)methyl]benzamide serves as a valuable building block in organic synthesis. It is employed in various chemical reactions to create more complex molecules, demonstrating versatility in synthetic chemistry.
Biology
Research indicates that this compound exhibits significant biological activity:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Interaction : The compound could interact with specific receptors, altering their signaling pathways.
Medicine
The therapeutic potential of this compound includes:
- Anti-inflammatory Properties : Investigations have shown that derivatives can inhibit pro-inflammatory cytokines.
- Anticancer Activity : Studies have indicated antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy.
Industry
In industrial applications, this compound is utilized for developing new materials such as polymers and coatings due to its unique chemical properties. Its role as an intermediate in synthesizing other compounds is also noteworthy.
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Variation | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Base compound | 10 | Anticancer |
| 3-Methoxy-N-[(1-phenylcyclohexyl)methyl]benzamide | Cyclohexyl group | 15 | Anticancer |
| 3-Methoxy-N-[(1-phenylcyclopropyl)methyl]benzamide | Cyclopropyl group | 25 | Anticancer |
This table illustrates how structural variations influence biological activity, emphasizing the significance of specific functional groups in determining efficacy.
Anticancer Activity
One study examined the antiproliferative effects of related compounds on various cancer cell lines. Modifications in structure significantly influenced activity, highlighting the importance of chemical structure in therapeutic applications.
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzamide derivatives. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The benzamide scaffold is highly versatile, with substituents dictating pharmacological and physicochemical profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
- Rigidity vs.
- Polarity and Solubility : The sulfonyl-piperazine substituent in introduces polarity, likely enhancing aqueous solubility compared to the hydrophobic cyclopentyl-phenyl group.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , fluorine in ) modulate electronic density on the benzamide, affecting reactivity and binding interactions.
Q & A
Basic: How can reaction conditions be optimized for synthesizing N-[(1-phenylcyclopentyl)methyl]benzamide analogs?
Methodological Answer:
Synthesis optimization involves systematic variation of parameters:
- Temperature : Elevated temperatures (60–80°C) improve cyclization efficiency but may increase side reactions. Lower temperatures (20–40°C) favor controlled amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) reduce byproduct formation during cyclization .
- Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling reactions, as seen in imidazo[1,2-a]pyridine-based benzamides .
- Monitoring : Use TLC/HPLC to track reaction progress and purity (≥95% by HPLC) .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, especially for the cyclopentyl and benzamide moieties .
- X-ray Crystallography : Resolves stereochemistry and crystal packing; SUPERFLIP software is recommended for charge-flipping methods in ambiguous cases .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for halogenated analogs .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds .
Basic: What preliminary assays assess the biological activity of this compound?
Methodological Answer:
Initial screening involves:
- Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions (e.g., kinases, GPCRs) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses; IC₅₀ values guide SAR studies .
- Enzyme Inhibition : Spectrophotometric methods (e.g., NADH depletion for oxidoreductases) .
- Solubility Profiling : Use shake-flask method in PBS/DMSO to determine bioavailability .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
SAR strategies include:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzamide ring to enhance target selectivity .
- Side Chain Variation : Replace the cyclopentyl group with cyclohexyl or heterocycles (e.g., thiophene) to study steric effects .
- Bioisosteric Replacement : Substitute amide groups with sulfonamides or ureas to improve metabolic stability .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity data .
Advanced: What crystallographic methods resolve data contradictions in polymorph identification?
Methodological Answer:
For polymorph analysis:
- Single-Crystal XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
- Powder XRD : Compare experimental patterns with simulated data from Mercury software to detect polymorphic impurities .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing differences .
- Synchrotron Radiation : High-flux beams improve resolution for weakly diffracting crystals .
Advanced: How to address contradictions in biological activity data across structural analogs?
Methodological Answer:
Resolve discrepancies via:
- Orthogonal Assays : Validate SPR results with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Epistatic Analysis : CRISPR knockouts of suspected off-targets (e.g., cytochrome P450 enzymes) clarify mechanism .
- Cross-Species Testing : Compare activity in human vs. murine cell lines to assess translational relevance .
Advanced: Which computational tools predict interaction mechanisms with biological targets?
Methodological Answer:
Computational workflows include:
- Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB) to identify binding poses; validate with MD simulations (GROMACS) .
- Binding Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions of hydrophobic/electrostatic interactions .
- Pharmacophore Mapping (Phase) : Identify critical features (e.g., hydrogen bond acceptors) shared by active analogs .
- Network Pharmacology : Construct protein-protein interaction networks to map downstream signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
